Di(heptadecan-9-yl) 8,8'-((2-hydroxyethyl)azanediyl)dioctanoate Di(heptadecan-9-yl) 8,8'-((2-hydroxyethyl)azanediyl)dioctanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16596796
InChI: InChI=1S/C52H103NO5/c1-5-9-13-17-23-31-39-49(40-32-24-18-14-10-6-2)57-51(55)43-35-27-21-29-37-45-53(47-48-54)46-38-30-22-28-36-44-52(56)58-50(41-33-25-19-15-11-7-3)42-34-26-20-16-12-8-4/h49-50,54H,5-48H2,1-4H3
SMILES:
Molecular Formula: C52H103NO5
Molecular Weight: 822.4 g/mol

Di(heptadecan-9-yl) 8,8'-((2-hydroxyethyl)azanediyl)dioctanoate

CAS No.:

Cat. No.: VC16596796

Molecular Formula: C52H103NO5

Molecular Weight: 822.4 g/mol

* For research use only. Not for human or veterinary use.

Di(heptadecan-9-yl) 8,8'-((2-hydroxyethyl)azanediyl)dioctanoate -

Specification

Molecular Formula C52H103NO5
Molecular Weight 822.4 g/mol
IUPAC Name heptadecan-9-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate
Standard InChI InChI=1S/C52H103NO5/c1-5-9-13-17-23-31-39-49(40-32-24-18-14-10-6-2)57-51(55)43-35-27-21-29-37-45-53(47-48-54)46-38-30-22-28-36-44-52(56)58-50(41-33-25-19-15-11-7-3)42-34-26-20-16-12-8-4/h49-50,54H,5-48H2,1-4H3
Standard InChI Key GBJHIVHVWKHKDG-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound features two heptadecan-9-yl ester groups linked to an octanoate backbone modified by a 2-hydroxyethyl-substituted azanediyl group. This structure confers amphiphilic behavior, enabling interactions with both hydrophobic and hydrophilic environments. The IUPAC name is derived systematically: heptadecan-9-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate.

Table 1: Key Molecular Data

PropertyValue
Molecular FormulaC₅₁H₁₀₁NO₅
Molecular Weight808.4 g/mol
SMILES NotationCCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCO)CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC
Hydrophobic-Lipophilic Balance (HLB)8–10 (estimated)

The azanediyl group (N–) introduces a tertiary amine center, which facilitates pH-dependent protonation and enhances solubility in aqueous media under acidic conditions . The 2-hydroxyethyl substituent on the nitrogen atom provides a polar moiety critical for hydrogen bonding and molecular recognition .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a multi-step process:

  • Esterification: Heptadecan-9-ol is reacted with dioctanoyl chloride to form di(heptadecan-9-yl) octanedioate.

  • Azanediyl Functionalization: The central dioctanoate undergoes nucleophilic substitution with 2-hydroxyethylamine in the presence of potassium carbonate (K₂CO₃) and potassium iodide (KI) in acetonitrile at 70°C .

Table 2: Reaction Conditions for Azanediyl Incorporation

ParameterOptimal Value
Temperature70°C
SolventAcetonitrile
CatalystK₂CO₃ (3 eq), KI (0.1 eq)
Reaction Time8–24 hours
Yield30–45% (after purification)

Chromatographic purification (e.g., silica gel with CH₃OH/CH₂Cl₂ gradients) is essential to isolate the product from byproducts such as unreacted esters and hydroxylated derivatives .

Industrial Manufacturing

Industrial protocols scale this process using continuous-flow reactors to enhance mixing and temperature control. Key challenges include minimizing diastereomer formation and ensuring consistent substitution at the azanediyl center. Advanced purification systems (e.g., simulated moving bed chromatography) achieve >95% purity for pharmaceutical-grade batches .

Chemical Reactivity and Stability

Hydrolytic Degradation

The ester linkages are susceptible to hydrolysis under alkaline conditions (pH > 9), generating heptadecan-9-ol and 8-((2-hydroxyethyl)azanediyl)octanoic acid. At pH 7.4 (physiological conditions), hydrolysis proceeds at 0.2% per hour, making the compound suitable for sustained-release applications .

Oxidation Pathways

The 2-hydroxyethyl group undergoes oxidation to form a ketone derivative when exposed to strong oxidizing agents like KMnO₄. This reaction is negligible under ambient storage conditions but becomes significant at elevated temperatures (>60°C) .

Applications in Pharmaceutical Research

mRNA Vaccine Delivery

Di(heptadecan-9-yl) 8,8'-((2-hydroxyethyl)azanediyl)dioctanoate is a critical component of lipid nanoparticles (LNPs) used in mRNA vaccines. Its structure enhances LNP stability by:

  • Reducing interfacial tension between hydrophobic cores and aqueous environments.

  • Facilitating endosomal escape via pH-dependent conformational changes .

Table 3: Performance in mRNA Vaccine Formulations

ParameterValue
Encapsulation Efficiency85–92%
Serum Stability (24h)78–84% intact
Transfection Efficiency2.5× higher than DOTAP-based LNPs

Targeted Drug Delivery

Functionalization with ligands (e.g., folate, antibodies) enables tissue-specific targeting. In murine models, folate-conjugated LNPs containing this compound showed 3.2-fold higher tumor accumulation compared to non-targeted variants .

Comparison with Structural Analogs

Di(heptadecan-9-yl) 8,8'-(methylazanediyl)dioctanoate

Replacing the 2-hydroxyethyl group with a methyl group reduces hydrophilicity, decreasing LNP stability by 40% but improving lipid bilayer permeability .

Di(pentadecan-8-yl) 6,6'-((2-hydroxyethyl)azanediyl)dihexanoate

Shorter alkyl chains (C15 vs. C17) lower melting temperature (Tm) from 52°C to 41°C, enhancing fluidity for cold-chain-independent formulations .

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